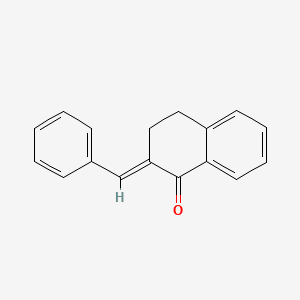

2-Benzylidene-1-tetralone

Übersicht

Beschreibung

2-Benzylidene-1-tetralone is an organic compound belonging to the class of tetralones It is characterized by a benzylidene group attached to the tetralone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Benzylidene-1-tetralone can be synthesized via a one-pot Claisen-Schmidt condensation reaction. This involves the reaction of 1-tetralone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Claisen-Schmidt condensation reaction remains a fundamental approach. Scaling up this reaction would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzylidene-1-tetralone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in 2-benzyl-1-tetralone.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 2-benzyl-1-tetralone.

Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Benzylidene-1-tetralone (C₁₅H₁₂O) features a benzylidene group attached to a tetralone structure. Its molecular weight is approximately 234.29 g/mol. The compound is known for its ability to inhibit specific enzymes, particularly monoamine oxidase B (MAO-B), which is crucial for neurotransmitter metabolism.

Medicinal Chemistry

Neuroprotective Effects:

this compound has been studied for its neuroprotective properties through the inhibition of MAO-B. By increasing dopamine availability, it can enhance dopaminergic signaling, which is beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Anticancer Activity:

Research has demonstrated that this compound exhibits significant anticancer effects, particularly against cervical cancer cells (e.g., HeLa cells). It induces apoptosis by activating pro-apoptotic proteins and inhibits the cell cycle at the G2/M phase .

Table 1: Inhibitory Potency of this compound on MAO-B

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.0064 |

| Selegiline | 0.01 |

| Menadione | 0.4 |

Biochemical Applications

Enzyme Inhibition:

The compound has shown potent inhibition against MAO-B with an IC50 value as low as 0.0064 µM, indicating high specificity for this enzyme . This property makes it a candidate for further development as a therapeutic agent for mood disorders.

Cellular Effects:

In addition to its anticancer properties, studies have indicated that derivatives of this compound can modulate dopaminergic pathways, providing neuroprotective effects beyond mere enzyme inhibition .

Material Science

Fluorescent Probes:

this compound is also utilized in developing fluorescent probes for drug release monitoring and imaging applications in biological systems . Its unique structural characteristics make it suitable for such applications.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various derivatives of this compound on human T-lymphocyte cell lines and murine L1210 leukemia cells. Over 40% of tested compounds exhibited greater potency than previously studied analogs, with IC50 values generally in the low micromolar range . This highlights the potential of these compounds in cancer therapy.

Case Study 2: Neuroprotective Potential

Another investigation focused on the adenosine receptor antagonistic properties of derivatives of this compound. The study found that certain compounds selectively inhibited the A1 adenosine receptor, suggesting potential benefits in treating neurological disorders like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 2-Benzylidene-1-tetralone involves its interaction with cellular targets, leading to various biological effects:

Anticancer Activity: The compound induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting cell cycle progression in the G2/M phase.

Fluorescent Probes: As a fluorescent probe, it operates through intramolecular charge transfer, allowing for real-time monitoring of drug release and localization within cells.

Vergleich Mit ähnlichen Verbindungen

2-Benzylidene-1-tetralone can be compared with other similar compounds, such as:

- 2-Benzylidene-3,4-dihydro-2H-naphthalen-1-one

- 2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one

- 2-Benzylidenetetralone

Uniqueness: this compound stands out due to its potent anticancer activity and its application as a fluorescent probe. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Biologische Aktivität

2-Benzylidene-1-tetralone (CHO) is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and potential therapeutic applications.

Target Enzymes

This compound primarily acts as an inhibitor of monoamine oxidase B (MAO-B) , an enzyme crucial for the metabolism of neurotransmitters such as dopamine. The inhibition of MAO-B can enhance dopaminergic signaling, which is particularly relevant in neurodegenerative diseases like Parkinson's disease.

IC50 Values:

- The most potent MAO-B inhibitor among derivatives has an IC50 value of 0.0064 µM .

- For MAO-A, the most potent inhibitor displays an IC50 of 0.754 µM .

Cellular Effects

In cancer research, this compound has shown promising results against various cancer cell lines, particularly cervical cancer cells (HeLa). The compound induces apoptosis and inhibits cell proliferation by arresting the cell cycle at the G2/M phase. This is achieved through the activation of pro-apoptotic proteins and inhibition of specific enzymes involved in cell cycle progression .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies:

- Cervical Cancer: The compound significantly inhibits the proliferation of HeLa cells and induces apoptosis through various molecular mechanisms.

- Lymphoid Leukemia: Studies indicate that this compound derivatives exhibit cytotoxicity against human T-lymphocytes and murine L1210 leukemia cells, with IC50 values in the low micromolar range .

Case Study: Cytotoxicity Evaluation

A study evaluated a series of this compound derivatives for their cytotoxic effects on human Molt 4/C8 and CEM T-lymphocytes. The results indicated that over 40% of the tested compounds exhibited greater potency than previously known analogs. Notably, doses up to 300 mg/kg were well tolerated in vivo without significant mortality, though some neurotoxicity was observed .

Neurological Disorders

Given its role as a MAO-B inhibitor, this compound shows potential in treating neurological disorders such as Alzheimer's and Parkinson's disease. A study highlighted its derivatives as selective antagonists for A1 and A2A adenosine receptors, which are implicated in these conditions .

| Compound | Receptor Affinity | IC50 (μM) |

|---|---|---|

| Compound 4 | A1 | < 7 |

| Compound 8 | A2A | < 7 |

Other Applications

The compound is also being explored for its use in developing fluorescent probes for drug release monitoring and imaging applications. Its ability to interact with various biomolecules makes it a versatile candidate for further research in both chemistry and biology.

Eigenschaften

IUPAC Name |

(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRAEZULKWNOQO-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801199006 | |

| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57558-64-2 | |

| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57558-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057558642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzylidene-1-tetralone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H84JJT89A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.